molecular formula C12H17NO3S2 B7629751 3-Methylsulfonyl-1-(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)propan-1-one

3-Methylsulfonyl-1-(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)propan-1-one

Cat. No. B7629751
M. Wt: 287.4 g/mol
InChI Key: QJYROYMVYVKFSG-UHFFFAOYSA-N
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Description

3-Methylsulfonyl-1-(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as TTA-1 and belongs to the class of heterocyclic compounds.

Mechanism of Action

The exact mechanism of action of TTA-1 is not fully understood. However, it has been suggested that TTA-1 may exert its therapeutic effects by modulating various signaling pathways involved in inflammation, tumor growth, and viral replication. TTA-1 has also been shown to interact with certain receptors in the brain and may have neuroprotective effects.
Biochemical and Physiological Effects:
TTA-1 has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. TTA-1 has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses. In addition, TTA-1 has been found to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using TTA-1 in lab experiments is its potential therapeutic applications. TTA-1 has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using TTA-1 in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of TTA-1 in humans.

Future Directions

There are several future directions for the research of TTA-1. One of the potential applications of TTA-1 is in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy of TTA-1 in animal models of neurodegenerative diseases. Another future direction is the development of new drugs based on the structure of TTA-1. The potential therapeutic applications of TTA-1 make it a promising candidate for drug development. Finally, further studies are needed to determine the safety and efficacy of TTA-1 in humans. Clinical trials are needed to determine the optimal dosage and administration route of TTA-1 in humans.
Conclusion:
In conclusion, TTA-1 is a chemical compound that has shown potential therapeutic applications in various scientific research studies. Its anti-inflammatory, anti-tumor, and anti-viral activities make it a promising candidate for the development of new drugs. However, further studies are needed to determine the safety and efficacy of TTA-1 in humans. The future directions for the research of TTA-1 include the development of new drugs based on its structure and the investigation of its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

TTA-1 can be synthesized through a multistep reaction process involving the reaction of 2-aminothiophene with 2,3-epoxypropanol, followed by the reaction of the resulting product with methylsulfonyl chloride. The final product is obtained through the reaction of the intermediate product with 4,6,7,8-tetrahydrothieno[3,2-c]azepine.

Scientific Research Applications

TTA-1 has shown potential therapeutic effects in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. TTA-1 has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-methylsulfonyl-1-(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S2/c1-18(15,16)8-5-12(14)13-6-2-3-11-10(9-13)4-7-17-11/h4,7H,2-3,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYROYMVYVKFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(=O)N1CCCC2=C(C1)C=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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